molecular formula C12H13N3O3S2 B5124350 N-(5-{[(4-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide

N-(5-{[(4-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide

Cat. No. B5124350
M. Wt: 311.4 g/mol
InChI Key: MKBFJCLXWCIETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-{[(4-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide, commonly known as MTSEA, is a chemical compound widely used in scientific research. It belongs to the class of sulfhydryl-reactive compounds and is used to modify proteins and other biomolecules. MTSEA has been extensively studied for its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

MTSEA is a sulfhydryl-reactive compound that selectively modifies cysteine residues in proteins. It reacts with the thiol group of cysteine residues to form a covalent bond, which can lead to changes in protein structure and function. The reaction between MTSEA and cysteine residues is highly specific, as it requires the presence of a neighboring amino acid that stabilizes the reactive intermediate. This specificity allows researchers to selectively modify specific cysteine residues in proteins, which can provide insights into protein structure and function.
Biochemical and Physiological Effects
MTSEA has been shown to have a wide range of biochemical and physiological effects. It can modify the activity, stability, and interactions of proteins, which can lead to changes in cellular signaling pathways, ion transport, and membrane potential. MTSEA has also been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and excitotoxicity. In addition, MTSEA has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

MTSEA has several advantages for lab experiments. It is a highly specific tool for studying protein structure and function, as it can selectively modify cysteine residues in proteins. It is also a relatively small molecule, which allows it to penetrate cell membranes and interact with intracellular proteins. However, MTSEA has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in cell-based assays. In addition, MTSEA can modify multiple cysteine residues in a protein, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of MTSEA in scientific research. One area of focus is the development of new derivatives of MTSEA that can selectively modify different amino acid residues in proteins. Another area of focus is the use of MTSEA in combination with other techniques, such as mass spectrometry and X-ray crystallography, to study protein structure and function. Finally, the use of MTSEA in animal models of disease, such as neurodegenerative diseases and inflammatory disorders, could provide insights into the role of specific proteins in these conditions.

Synthesis Methods

MTSEA can be synthesized by reacting 2-chloroacetyl chloride with 2-amino-4-methylthiazole in the presence of a base. The resulting intermediate is then reacted with 4-methylphenylamine and sodium sulfite to yield MTSEA. The purity of the compound can be improved by recrystallization or chromatography.

Scientific Research Applications

MTSEA is widely used in scientific research as a tool to study protein structure and function. It is used to modify cysteine residues in proteins, which can lead to changes in protein activity, stability, and interactions. MTSEA is also used to study ion channels, transporters, and receptors, as it can modify specific cysteine residues that are involved in the function of these proteins. In addition, MTSEA is used to study the conformational changes that occur in proteins during ligand binding, as it can selectively modify cysteine residues that are involved in these changes.

properties

IUPAC Name

N-[5-[(4-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-8-3-5-10(6-4-8)15-20(17,18)11-7-13-12(19-11)14-9(2)16/h3-7,15H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBFJCLXWCIETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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